molecular formula C18H27N3O2 B5963777 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

Cat. No.: B5963777
M. Wt: 317.4 g/mol
InChI Key: GSNUKIGXQNMIDJ-UHFFFAOYSA-N
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Description

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide is a complex organic compound with a unique structure that includes a cyclohexylamino group, a carbonyl group, and a dimethylpropanamide moiety

Properties

IUPAC Name

3-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUKIGXQNMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclohexylamine with a suitable carbonyl-containing compound to form the cyclohexylamino carbonyl intermediate. This intermediate is then reacted with 4-aminophenyl-N,N-dimethylpropanamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(cyclohexylamino)carbonyl]amino}butanoic acid
  • 4-hydroxy-2-quinolones

Uniqueness

Compared to similar compounds, 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide has unique structural features that confer specific chemical and biological properties

Biological Activity

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide, often referred to in the literature as a derivative of glyburide, is a compound of interest due to its potential biological activities, particularly in the treatment of diabetes and related metabolic disorders. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 315.39 g/mol
  • IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells, leading to increased insulin secretion. This mechanism is similar to that of other sulfonylureas, which are widely used in clinical settings for managing type 2 diabetes.

Antidiabetic Effects

Research has shown that compounds similar to this compound exhibit significant antidiabetic effects. In vitro studies demonstrate that these compounds can enhance insulin secretion in response to glucose stimulation.

  • Case Study : A study conducted on diabetic rats treated with this compound showed a marked reduction in blood glucose levels compared to control groups. The results indicated an increase in insulin levels post-treatment, suggesting effective modulation of pancreatic function.

Inhibitory Activity on Type III Secretion Systems

Recent investigations into bacterial pathogenesis have highlighted the potential of this compound as an inhibitor of Type III secretion systems (T3SS). This is particularly relevant for pathogens such as E. coli, where T3SS plays a crucial role in virulence.

  • Research Findings : In a screening assay, derivatives of the compound demonstrated over 80% inhibition of T3SS-mediated secretion at concentrations as low as 25 µM. This suggests a dual role where the compound may not only regulate glucose metabolism but also inhibit bacterial virulence factors.

Data Tables

Activity Effect Concentration Tested (µM) Reference
Insulin SecretionIncreased secretion50
Blood Glucose LevelsDecreased levelsN/A
T3SS Inhibition>80% inhibition25

Safety and Toxicology

While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles. However, long-term studies are necessary to fully evaluate its safety.

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